molecular formula C8H12N2O3 B1373367 Methyl 4-(cyanomethyl)morpholine-2-carboxylate CAS No. 1311318-34-9

Methyl 4-(cyanomethyl)morpholine-2-carboxylate

Cat. No.: B1373367
CAS No.: 1311318-34-9
M. Wt: 184.19 g/mol
InChI Key: LLJUAAJEQWPSET-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . It is a morpholine derivative, characterized by the presence of a cyanomethyl group and a carboxylate ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate typically involves the reaction of morpholine derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of methyl chloroformate and cyanomethyl morpholine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyanomethyl)morpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyanomethyl)morpholine-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyanomethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)morpholine-2-carboxylate
  • Methyl 4-(aminomethyl)morpholine-2-carboxylate
  • Methyl 4-(chloromethyl)morpholine-2-carboxylate

Uniqueness

Methyl 4-(cyanomethyl)morpholine-2-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

methyl 4-(cyanomethyl)morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJUAAJEQWPSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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